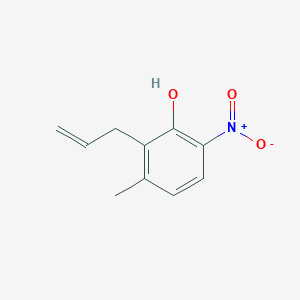
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol is a chemical compound with the molecular formula C10H11NO3. It is also known as Triclosan, which is a white crystalline powder that is soluble in alcohol and slightly soluble in water. Triclosan has been widely used as an antimicrobial agent in various consumer products such as soaps, toothpaste, and cosmetics.
Applications De Recherche Scientifique
Triclosan has been extensively studied for its antimicrobial properties and has been used in many consumer products to prevent bacterial growth. It has also been used in medical settings as a disinfectant and preservative. Additionally, Triclosan has been studied for its potential use in treating acne, as it has been shown to inhibit the growth of Propionibacterium acnes, a common acne-causing bacteria.
Mécanisme D'action
The antimicrobial activity of Triclosan is due to its ability to disrupt bacterial cell membranes and inhibit fatty acid synthesis. It binds to the active site of enoyl-acyl carrier protein reductase, which is involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which are essential for bacterial growth and survival.
Effets Biochimiques Et Physiologiques
Triclosan has been shown to have a variety of biochemical and physiological effects. It has been shown to disrupt hormone function in animals, which has raised concerns about its potential impact on human health. Additionally, Triclosan has been found to accumulate in human breast milk, urine, and blood, which has led to questions about its safety and potential long-term effects.
Avantages Et Limitations Des Expériences En Laboratoire
Triclosan has been widely used in laboratory experiments due to its antimicrobial properties. It is often used to test the efficacy of new antimicrobial agents and to study the mechanisms of bacterial resistance. However, Triclosan has limitations in its use as a research tool, as it has been shown to have non-specific effects on cell membranes and can interfere with the activity of other enzymes.
Orientations Futures
There are many potential future directions for research on Triclosan. One area of interest is the development of new antimicrobial agents that are more effective and have fewer potential side effects. Additionally, there is ongoing research into the potential health effects of Triclosan and its impact on the environment. As more is learned about the biochemical and physiological effects of Triclosan, there may be a need to re-evaluate its use in consumer products and medical settings.
Conclusion:
In conclusion, Triclosan is a widely used antimicrobial agent that has been extensively studied for its potential health and environmental effects. Its mechanism of action involves the inhibition of fatty acid synthesis, which is essential for bacterial growth and survival. While Triclosan has many advantages as a research tool, there are also limitations to its use. As research continues, there may be a need to re-evaluate the use of Triclosan in consumer products and medical settings.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol is achieved through the reaction of 2,4,6-trichlorophenol with sodium hydroxide and subsequent nitration with nitric acid. The resulting compound is then reduced with sodium borohydride to yield Triclosan. This synthesis method has been used for many years and is well established in the scientific community.
Propriétés
Numéro CAS |
100278-67-9 |
|---|---|
Nom du produit |
3-Methyl-6-nitro-2-(prop-2-en-1-yl)phenol |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
3-methyl-6-nitro-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H11NO3/c1-3-4-8-7(2)5-6-9(10(8)12)11(13)14/h3,5-6,12H,1,4H2,2H3 |
Clé InChI |
KYYGFZNFUJIJPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)CC=C |
SMILES canonique |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)CC=C |
Synonymes |
2-ALLYL-3-METHYL-6-NITROPHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
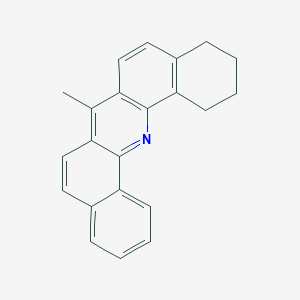
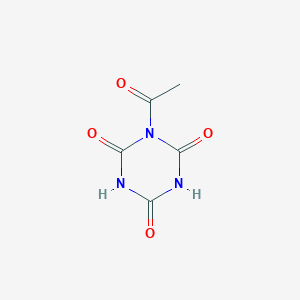
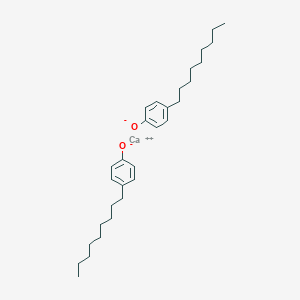
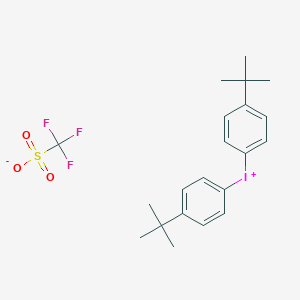
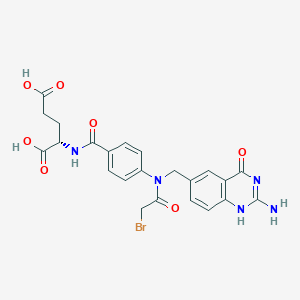
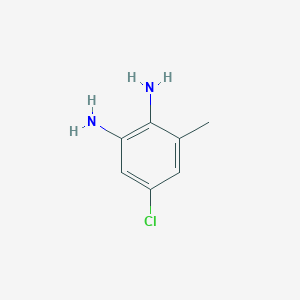

![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
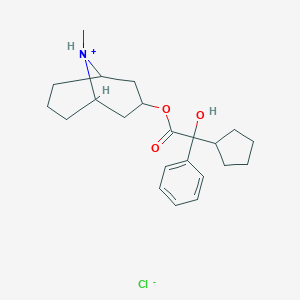
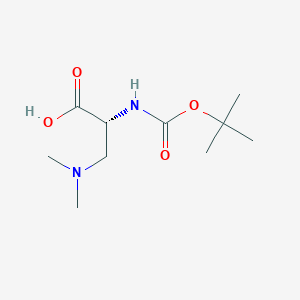
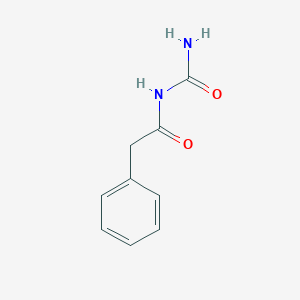
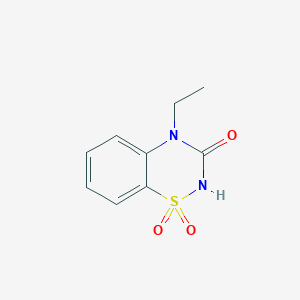
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)